Chemical structure and properties of 4-Chloro-7,8-dimethyl-2-phenylquinoline
Chemical structure and properties of 4-Chloro-7,8-dimethyl-2-phenylquinoline
An In-depth Technical Guide to 4-Chloro-7,8-dimethyl-2-phenylquinoline: Synthesis, Characterization, and Potential Applications
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents and functional materials.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The specific substitution pattern on the quinoline ring system allows for the fine-tuning of its physicochemical properties and biological targets. This guide focuses on a specific, highly functionalized derivative: 4-Chloro-7,8-dimethyl-2-phenylquinoline .
The presence of a chlorine atom at the C4 position provides a reactive handle for nucleophilic substitution, enabling the synthesis of diverse analogues. The phenyl group at C2 and the dimethyl groups at C7 and C8 significantly influence the molecule's steric and electronic properties, which can impact its biological activity and physical characteristics. This document serves as a comprehensive technical resource for researchers, providing a proposed synthetic pathway, predicted analytical data, detailed experimental protocols, and an exploration of the compound's potential applications based on established chemical principles and data from structurally related molecules.
Section 1: Molecular Structure and Physicochemical Properties
The foundational step in understanding any chemical entity is the elucidation of its structure and core properties. These parameters govern its reactivity, solubility, and potential interactions with biological systems.
Chemical Structure
The structure of 4-Chloro-7,8-dimethyl-2-phenylquinoline is defined by a quinoline core with four key substituents.
Caption: Chemical structure of 4-Chloro-7,8-dimethyl-2-phenylquinoline.
Physicochemical Properties (Predicted)
No experimental data for this specific molecule is readily available. The following properties have been calculated based on its structure or estimated from closely related analogues.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄ClN | - |
| Molecular Weight | 267.75 g/mol | Calculated |
| Monoisotopic Mass | 267.08148 Da | Predicted[4] |
| XlogP | 5.2 | Predicted[4] |
| Appearance | Likely a solid at room temperature | Inferred |
| pKa (Basic) | ~3.5 - 4.5 | Estimated from similar chloroquinolines |
Section 2: Proposed Synthetic Pathway
The synthesis of 4-Chloro-7,8-dimethyl-2-phenylquinoline can be logically approached via a two-step sequence: the formation of the quinoline core to create a 4-hydroxyquinoline precursor, followed by chlorination.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 7,8-Dimethyl-2-phenylquinolin-4-ol (Combes Synthesis)
The Combes quinoline synthesis is a robust and classical method for preparing substituted quinolines.[5][6] It involves the acid-catalyzed condensation of an aniline with a β-diketone.[7][8]
-
Rationale for Selection: The Combes synthesis is well-suited for this target as it directly installs the required substituents at the C2 and C4 positions (from the β-diketone) and allows for the incorporation of the 7,8-dimethyl pattern from the corresponding aniline.
-
Mechanism Insight: The reaction proceeds through the formation of a Schiff base intermediate from the aniline and one of the diketone's carbonyls. This intermediate then undergoes an acid-catalyzed intramolecular electrophilic cyclization onto the aniline ring, which is the rate-determining step, followed by dehydration to yield the aromatic quinoline product.[7][9] The use of concentrated sulfuric acid serves as both a catalyst and a dehydrating agent.
Step 2: Chlorination of 7,8-Dimethyl-2-phenylquinolin-4-ol
The conversion of a 4-hydroxyquinoline (or its tautomeric 4-quinolone form) to a 4-chloroquinoline is a standard transformation in heterocyclic chemistry.[10]
-
Rationale for Reagent Selection: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. It is highly effective at converting hydroxyl groups on heteroaromatic rings, particularly at the 2- and 4-positions of quinolines, into chlorides. Thionyl chloride (SOCl₂) can also be used.[11]
-
Mechanism Insight: The lone pair on the quinolone oxygen attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a chlorophosphate ester intermediate. This intermediate is an excellent leaving group. A chloride ion (from POCl₃) then acts as a nucleophile, attacking the C4 position and displacing the phosphate group to yield the final 4-chloroquinoline product. This reaction is typically performed neat or in a high-boiling inert solvent.
Section 3: Predicted Spectroscopic Data for Structural Elucidation
Unambiguous characterization is critical for confirming the identity and purity of a synthesized compound.[12] The following data are predictions based on known trends for substituted quinolines.[13][14]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| H-3 | 7.3 - 7.5 | Singlet (s) | Located between two substituted carbons (C2 and C4). |
| H-5 | 7.9 - 8.1 | Doublet (d) | deshielded by proximity to the quinoline nitrogen and ring current. |
| H-6 | 7.5 - 7.7 | Doublet (d) | Coupled to H-5. |
| Phenyl Protons | 7.4 - 7.8 | Multiplet (m) | Typical aromatic region for a monosubstituted benzene ring. |
| 8-CH₃ | 2.5 - 2.7 | Singlet (s) | Methyl group attached to the aromatic ring. |
| 7-CH₃ | 2.4 - 2.6 | Singlet (s) | Methyl group attached to the aromatic ring. |
¹³C NMR Spectroscopy
The carbon spectrum will provide a map of the complete carbon framework.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 155 - 158 | Attached to nitrogen and the phenyl group. |
| C-4 | 148 - 151 | Attached to the electronegative chlorine atom. |
| C-7, C-8 | 135 - 140 | Aromatic carbons bearing methyl groups. |
| Phenyl C-1' | 138 - 141 | Quaternary carbon of the phenyl ring attached to C2. |
| Other Aromatic C | 120 - 135 | Range for remaining sp² hybridized carbons. |
| 7-CH₃, 8-CH₃ | 15 - 25 | Typical range for methyl carbons attached to an aromatic ring. |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide structural clues through fragmentation.
-
Expected Molecular Ion (M⁺): A prominent peak should be observed at m/z ≈ 267.
-
Isotopic Pattern: A characteristic M+2 peak at m/z ≈ 269 with an intensity of approximately one-third of the M⁺ peak will be present due to the ³⁷Cl isotope, confirming the presence of one chlorine atom.
-
Key Fragmentation: Loss of a chlorine radical (M-35) or HCl (M-36) are plausible fragmentation pathways.
Infrared (IR) Spectroscopy
IR spectroscopy will identify key functional groups.
-
~1580-1610 cm⁻¹: C=N and C=C stretching vibrations of the quinoline ring.
-
~1050-1100 cm⁻¹: C-Cl stretching vibration.
-
~2900-3000 cm⁻¹: C-H stretching from the methyl groups.
-
~3030-3080 cm⁻¹: Aromatic C-H stretching.
Section 4: Reactivity and Potential Applications
The unique combination of substituents in 4-Chloro-7,8-dimethyl-2-phenylquinoline suggests specific areas of chemical reactivity and potential utility.
Chemical Reactivity
The molecule's reactivity is dominated by the C4-chloro group, which is susceptible to nucleophilic aromatic substitution (SₙAr) . This allows for the introduction of various functionalities (e.g., amines, alkoxides, thiols) at this position, making it a versatile intermediate for creating libraries of new compounds. The quinoline nitrogen remains basic and can be protonated or alkylated to form quaternary salts.
Potential Applications in Drug Discovery
The quinoline core is a cornerstone of medicinal chemistry.[15]
-
Antimalarial Agents: The 4-chloroquinoline scaffold is famously found in chloroquine, a historically significant antimalarial drug.[1][15] Derivatives are often investigated for their ability to interfere with heme polymerization in the malaria parasite.[15]
-
Anticancer Agents: Many quinoline derivatives have shown potent anticancer activity.[2][3] They can act through various mechanisms, including the inhibition of autophagy (similar to chloroquine) or by targeting specific kinases. The lipophilic nature of the phenyl and dimethyl groups may enhance cell membrane permeability.
-
Antimicrobial Agents: Quinolone and quinoline compounds are known for their antibacterial properties.[1][3] This derivative could be explored for activity against various bacterial or fungal strains.
Section 5: Detailed Experimental Protocols
The following protocols are detailed, self-validating methodologies for the proposed synthesis and characterization of 4-Chloro-7,8-dimethyl-2-phenylquinoline.
Caption: Experimental workflow for synthesis and characterization.
Protocol 5.1: Synthesis of 7,8-Dimethyl-2-phenylquinolin-4-ol
-
Reagent Preparation: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reaction Setup: Carefully add 3,4-dimethylaniline (1.0 eq) to the flask. Cool the flask in an ice bath.
-
Acid Addition: Slowly and with continuous stirring, add concentrated sulfuric acid (approx. 3-4 eq) to the aniline. The addition is exothermic.
-
Diketone Addition: Once the aniline salt has formed and the mixture has cooled, add benzoylacetone (1.05 eq) dropwise.
-
Heating: Heat the reaction mixture to 110-120 °C for 2-3 hours. The color of the mixture will darken significantly.
-
Quenching: After cooling to room temperature, very carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization and Precipitation: Slowly neutralize the acidic solution with a concentrated sodium hydroxide (NaOH) solution until the pH is ~7-8. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.
-
Drying: Dry the solid product, 7,8-dimethyl-2-phenylquinolin-4-ol, in a vacuum oven. The product can be further purified by recrystallization if necessary.
Protocol 5.2: Synthesis of 4-Chloro-7,8-dimethyl-2-phenylquinoline
-
Safety Precaution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive POCl₃ and releases HCl gas.
-
Reaction Setup: Place the dried 7,8-dimethyl-2-phenylquinolin-4-ol (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet connected to a trap).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 5-10 eq by volume) to the flask.
-
Heating: Gently reflux the mixture for 2-4 hours. The solid should dissolve as the reaction proceeds.
-
Reagent Removal: After cooling, remove the excess POCl₃ under reduced pressure (distillation).
-
Quenching: Very carefully, add crushed ice to the cooled residue. This step is highly exothermic and will generate HCl gas. Perform this slowly in a large beaker within an ice bath.
-
Extraction: Once the reaction is quenched, make the solution basic with ammonium hydroxide or NaOH. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude 4-Chloro-7,8-dimethyl-2-phenylquinoline by column chromatography or recrystallization.
Protocol 5.3: General Procedure for NMR Analysis[15]
-
Sample Preparation: Weigh approximately 5-10 mg of the purified product.
-
Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Use standard parameters. A sufficient number of scans should be taken to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence is typically used. A greater number of scans and a longer acquisition time will be required compared to the proton spectrum.[13]
Conclusion
4-Chloro-7,8-dimethyl-2-phenylquinoline is a synthetically accessible and highly versatile heterocyclic compound. While specific experimental data on this molecule is sparse, its structure can be reliably assembled using established methodologies such as the Combes synthesis and subsequent chlorination with phosphorus oxychloride. Its spectroscopic properties can be confidently predicted based on the extensive literature on related quinoline derivatives. The presence of a reactive C4-chloro group and biologically relevant phenyl and dimethyl substituents makes it a promising scaffold for further investigation in medicinal chemistry, particularly in the development of new antimalarial and anticancer agents. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize, characterize, and explore the potential of this intriguing molecule.
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